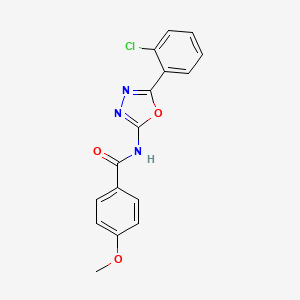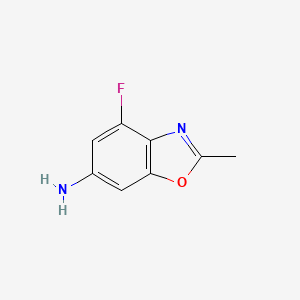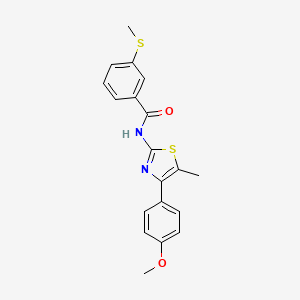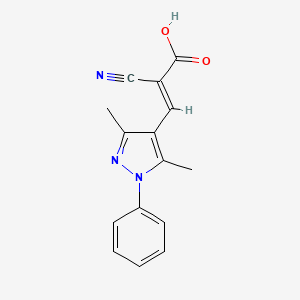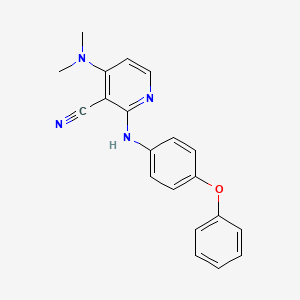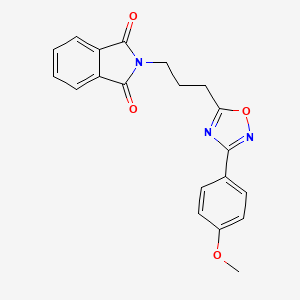
2-(3-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(3-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione” is a derivative of isoindoline-1,3-dione . Isoindoline-1,3-dione derivatives have been studied for their biological activities, including analgesic activity .
Synthesis Analysis
A simple method for the synthesis of new derivatives of isoindoline-1,3-dione has been developed, which consists of the interaction of N-arylbenzenecarboximidamides with phthalic anhydride in benzene at reflux .
Molecular Structure Analysis
The structure of the isolated substances was proved using 1H and 13C NMR spectroscopy .
Chemical Reactions Analysis
The reaction of phthalic anhydride and 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide or thiophene-2-carbohydrazide leads to the formation of phthalimide derivatives .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The development of effective methods for synthesizing compounds with 1,2,4-oxadiazol and isoindoline-1,3-dione moieties is crucial for exploring their potential applications. For instance, V. Tkachuk et al. (2020) developed a new method for synthesizing 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid, demonstrating the utility of 3-(hydroxyimino)isoindolin-1-ones as starting materials for preparing related compounds. This method allows for the preparation of aromatic acids and subsequently related compounds that are not achievable by other known methods V. Tkachuk et al., 2020.
Biological Applications
Compounds bearing the isoindoline-1,3-dione structure have been studied for their biological activities. Rambabu Sirgamalla and Sakram Boda (2019) synthesized derivatives of 1H-benzo[de]isoquinoline-1,3(2H)-dione, evaluating their antibacterial and antifungal properties. This research highlights the potential of such derivatives in antimicrobial applications Rambabu Sirgamalla and Sakram Boda, 2019.
Antioxidant and Anticancer Activity
Compounds related to 2-(3-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione have been explored for their antioxidant and anticancer activities. I. Tumosienė et al. (2020) synthesized derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide and found some to exhibit significant antioxidant activity, comparable to ascorbic acid, and to possess cytotoxic effects against certain cancer cell lines, suggesting their potential in cancer treatment I. Tumosienė et al., 2020.
Optoelectronic Applications
The synthesis and study of optoelectronically important derivatives also constitute a significant area of research. Smita G. Mane, K. Katagi, and R. Melavanki (2019) investigated novel acridin-isoindoline-1,3-dione derivatives for their photophysical and thermal properties, indicating their potential in optoelectronic applications Smita G. Mane et al., 2019.
Molecular Structure Analysis
The study of molecular structures through X-ray diffraction provides insights into the properties and potential applications of these compounds. G. Duru et al. (2018) characterized the crystal structure of 2-(4-ethoxyphenyl)isoindoline-1,3-dione, revealing insights into its molecular arrangement and potential for further chemical modifications G. Duru et al., 2018.
Safety and Hazards
Acute toxicity and biological activity in silico were studied for all of the obtained compounds using the online programs GUSAR and PASS . For 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione and 2-((phenyl(phenylimino)methyl)carbamoyl)benzoic acid, an acute toxicity and biological activity in vivo was studied in laboratory mice. It was shown that the results of in silico and in vivo methods are comparable and indicate the low toxicity of the obtained compounds .
Mécanisme D'action
Target of Action
It is known that isoindoline-1,3-dione derivatives have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis .
Mode of Action
It is known that isoindoline-1,3-dione derivatives interact with various biological targets, leading to diverse chemical reactivity and promising applications .
Biochemical Pathways
Isoindoline-1,3-dione derivatives are known to have diverse chemical reactivity, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The molecular weight of the compound is 291 g/mol , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
It has been suggested that isoindoline-1,3-dione derivatives have potential therapeutic applications .
Action Environment
The need for sustainable and environmentally friendly synthetic approaches in the field of isoindoline-1,3-dione derivatives has been underscored .
Propriétés
IUPAC Name |
2-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c1-26-14-10-8-13(9-11-14)18-21-17(27-22-18)7-4-12-23-19(24)15-5-2-3-6-16(15)20(23)25/h2-3,5-6,8-11H,4,7,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCUFIIZXUCXQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CCCN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

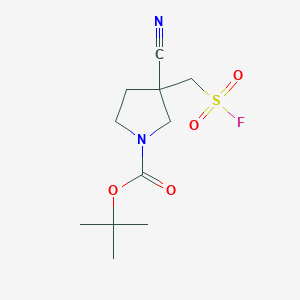
![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2384766.png)


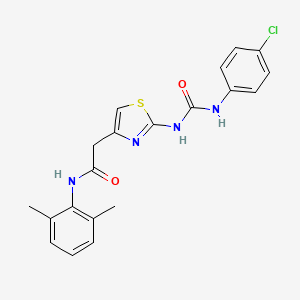
![N-[1-[4-(Difluoromethoxy)phenyl]sulfonylpiperidin-4-yl]-N-methylpyrimidin-4-amine](/img/structure/B2384771.png)
